molecular formula C20H24N6O2S B6542631 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,4-dimethylbenzenesulfonyl)piperazine CAS No. 1060229-24-4

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,4-dimethylbenzenesulfonyl)piperazine

Cat. No. B6542631
CAS RN: 1060229-24-4
M. Wt: 412.5 g/mol
InChI Key: VGKOTENMENQABB-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The 1,2,4-triazole ring is a core structure in many pharmaceuticals and agrochemicals due to its versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus have attracted enormous attention . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .

Mechanism of Action

The mechanism of action of similar compounds involves diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Safety and Hazards

The synthesized compounds were screened for their cytotoxicity against two breast cancer cell lines; MCF-7 and MDA-MB-231 using the MTT assay .

Future Directions

The future directions of research could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities .

properties

IUPAC Name

3-cyclopropyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-14-3-6-17(13-15(14)2)29(27,28)25-11-9-24(10-12-25)19-8-7-18-21-22-20(16-4-5-16)26(18)23-19/h3,6-8,13,16H,4-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOTENMENQABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,4-dimethylbenzenesulfonyl)piperazine

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